molecular formula C16H13ClN2O3S B4986304 3-chloro-4-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

3-chloro-4-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No. B4986304
M. Wt: 348.8 g/mol
InChI Key: HLBUMZBPZJCAGZ-UHFFFAOYSA-N
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Description

The compound “3-chloro-4-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group, a methoxy group, a benzothiazole group, and a chloro group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzothiazole and benzamide groups suggests a planar structure, while the methoxy and chloro groups could add some steric hindrance .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amide group could participate in condensation or hydrolysis reactions, the benzothiazole ring might undergo electrophilic substitution, and the methoxy groups could be involved in ether cleavage or substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar groups like the amide and methoxy groups could affect its solubility in different solvents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific context. For example, if this compound is a drug, it could interact with specific proteins or enzymes in the body .

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties. It could be of interest in medicinal chemistry, materials science, or chemical synthesis .

properties

IUPAC Name

3-chloro-4-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S/c1-21-10-4-5-12-14(8-10)23-16(18-12)19-15(20)9-3-6-13(22-2)11(17)7-9/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBUMZBPZJCAGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

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